molecular formula C18H15N3O2S B5756522 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

Cat. No. B5756522
M. Wt: 337.4 g/mol
InChI Key: NDAJAVSUZXDXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as MTB, is a synthetic compound that has been the focus of scientific research due to its potential medicinal properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, cell cycle progression, and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models and in vitro studies. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells through the upregulation of p53 and downregulation of cyclin D1. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has several advantages for laboratory experiments, including its synthetic availability, stability, and low toxicity. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One area of research could focus on the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further studies could investigate the potential applications of this compound in other fields of research, such as cardiovascular disease and infectious diseases. Furthermore, studies could investigate the potential for this compound to be used in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide can be synthesized through a multistep process involving the reaction of 3-(1,3-thiazol-2-ylamino)benzoic acid with 3-nitrotoluene, followed by reduction and acylation reactions. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been studied for its potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that this compound can inhibit the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-methyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-4-2-5-13(10-12)16(22)20-15-7-3-6-14(11-15)17(23)21-18-19-8-9-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAJAVSUZXDXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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